N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride is a useful research compound. Its molecular formula is C28H22Cl3N3OS2 and its molecular weight is 586.97. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . Other benzothiazole derivatives have been shown to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Other benzothiazole derivatives have been shown to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The stability and efficacy of similar benzothiazole derivatives have been found to be promising .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dichlorobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl2N3OS2.ClH/c29-19-12-18(13-20(30)14-19)26(34)32-28-25(27-31-22-8-4-5-9-23(22)35-27)21-10-11-33(16-24(21)36-28)15-17-6-2-1-3-7-17;/h1-9,12-14H,10-11,15-16H2,(H,32,34);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMKXGNJBOIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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